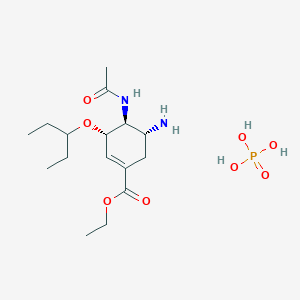

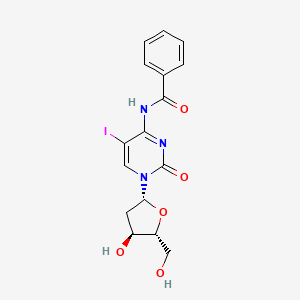

Cytidine, N-benzoyl-2'-deoxy-5-iodo-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-benzoyl cytidine derivatives involves various strategies, including the lithium-halogen exchange reaction for introducing functional groups at specific positions on the nucleoside framework. For instance, 5-N-tert-butylhydroxylamino-2'-deoxyuridine, a compound related to the target molecule, was synthesized from 5-iodo-2'-deoxyuridine via lithium-halogen exchange reaction, highlighting a common synthetic route for such modifications (Aso et al., 2003). Additionally, the synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines from corresponding 5-iodo nucleoside analogues through Pd-catalyzed coupling reactions demonstrates the versatility of halogen substituents in nucleoside chemistry for introducing various functional groups (Perlman et al., 1985).

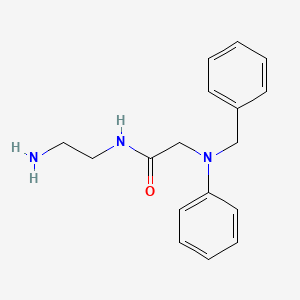

Molecular Structure Analysis

The structure of N-benzoyl cytidine derivatives, including those modified at the 2'-position, is critical for their biological function and interaction with biological molecules. The molecular structure of these compounds, characterized by modifications such as the introduction of tert-butylaminoxyl groups, influences their properties and potential applications in medicinal chemistry and molecular biology research (Aso et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-benzoyl cytidine derivatives is influenced by their functional groups. The introduction of spin-labeled groups, for example, allows for the study of nucleoside dynamics and interactions using electron paramagnetic resonance (EPR) techniques. The synthesis and properties of such spin-labeled nucleosides illustrate the reactivity and potential applications of these modified nucleosides in biochemical studies (Aso et al., 2003).

Physical Properties Analysis

The physical properties of N-benzoyl cytidine derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and biological studies. These properties are determined by the molecular structure and substitution patterns of the nucleosides. For instance, the stability of aminoxyl-modified nucleosides to oxidative conditions is a critical factor in their utility as spin labels in molecular biology research (Aso et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic and electrophilic agents, play a significant role in the synthesis and application of N-benzoyl cytidine derivatives. These properties are influenced by the presence of functional groups, such as the benzoyl group, which can impact the nucleoside's reactivity in coupling reactions and its interaction with enzymes and other biological molecules (Takaku et al., 1976).

科学的研究の応用

Synthetic Studies and Chemical Properties

- Synthetic Methodologies: The synthesis of N-benzoyl cytidine derivatives involves various chemical reactions, including lithium-halogen exchange reactions and palladium(0)-catalyzed carboxyamidation, demonstrating their chemical versatility and the potential for further functionalization (Aso et al., 2003); (Rohloff et al., 2015).

- Chemical Modifications for SELEX Applications: Chemically-modified derivatives of cytidine, such as those with a 5-(N-substituted-carboxamide) functional group, are utilized in the SELEX process for aptamer discovery, showcasing the adaptability of these nucleosides in biotechnological applications (Rohloff et al., 2015).

Applications in Nucleoside Analogue Synthesis

- Nucleoside Analogues for Antiviral Research: N-benzoyl-2'-deoxy-5-iodo-cytidine derivatives have been instrumental in the development of nucleoside analogues with potential antiviral applications. These compounds are synthesized through various chemical transformations and evaluated for their efficacy against viruses, highlighting their importance in medicinal chemistry research (Clark et al., 2005).

- Antiviral and Antitumor Potential: The synthesis of specific nucleoside analogues from N-benzoyl cytidine derivatives underscores their potential use as antiviral and antitumor agents, emphasizing the role of these compounds in the development of new therapeutic strategies (Manta et al., 2009).

Novel Synthetic Approaches

- Innovative Synthetic Techniques: The development of novel synthetic techniques for N-benzoyl cytidine derivatives allows for the efficient production of nucleoside analogues. These methodologies enhance the chemical toolbox available for nucleoside synthesis and pave the way for new discoveries in nucleoside chemistry (Sukeda et al., 2000).

Safety And Hazards

特性

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24)/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHRRVGTTLNUQZ-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91827922 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)